1-(4-Chlorophenyl)-1H-pyrazol-3-ol
Overview
Description
1-(4-Chlorophenyl)-1H-pyrazol-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protein Kinase Inhibition : A study by Singh et al. (2009) in the Iranian Journal of Biotechnology highlights the synthesis of a related compound, which can optimize the inhibition of protein kinases. This is significant for understanding the properties and effects of candidate drugs on the human body (Singh, Tomar, Das, & Singh, 2009).
Antimicrobial Activity : Sivakumar et al. (2020) in the Journal of Molecular Structure reported that a novel pyrazole derivative might exhibit antimicrobial activity against bacteria (Sivakumar et al., 2020).
Electrochemical Studies : Nakum and Jadeja (2018) in Zeitschrift für Naturforschung B found that synthesized 1-(4-Chlorophenyl)-1H-pyrazol-3-ol has a distorted square planar geometry and is used in electrochemical studies (Nakum & Jadeja, 2018).
Anticancer Drugs : Liu, Xu, & Xiong (2017) noted that 3-phenyl-1H-pyrazole derivatives are important intermediates in synthesizing biologically active compounds, including small molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
Antitumor Potential : Rostom (2010) in Bioorganic & Medicinal Chemistry found that 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles showed significant antitumor potential against most tested tumor cell lines (Rostom, 2010).
Antibacterial and Antifungal Effects : Multiple studies, such as those by Sivakumar et al. (2021) and Viji et al. (2020), demonstrate the antibacterial and antifungal effects of various derivatives of this compound (Sivakumar et al., 2021), (Viji et al., 2020).
Molecular Structure and Hydrogen Bonds : Research by Dai et al. (2011) and Shahani et al. (2010) focuses on the molecular structure, stabilized by an intramolecular C-HN hydrogen bond, forming an S(6) ring motif in some derivatives (Dai, Zhang, Shi, Luo, & Shi, 2011), (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
Regiospecific Synthesis : Kumarasinghe, Hruby, & Nichol (2009) describe the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting potential targets within these pathogens .
Mode of Action
A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth of the pathogens.
Biochemical Pathways
Related compounds, such as pyraclostrobin, act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENHOMDLNJDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463329 | |
Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76205-19-1 | |
Record name | 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76205-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the aromatic rings in 1-(4-Chlorophenyl)-1H-pyrazol-3-ol?
A1: The abstract states that the dihedral angle between the aromatic ring planes in this compound is 11.0 (2)° []. This indicates that the two rings are not coplanar but are slightly twisted relative to each other.
Q2: How does this compound form interactions in its crystal structure?
A2: The crystal structure of this compound reveals the formation of inversion dimers linked by pairs of O—H⋯N hydrogen bonds, generating R 2 2(8) loops []. This suggests that the compound can engage in intermolecular hydrogen bonding, which might influence its physical properties like melting point and solubility.
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